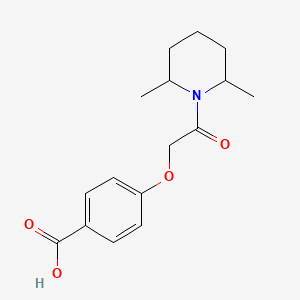

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Description

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is a benzoic acid derivative featuring a 2,6-dimethylpiperidinyl moiety linked via an oxoethoxy spacer.

Propriétés

IUPAC Name |

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQBRUAGAALBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394874 | |

| Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565166-93-0 | |

| Record name | 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid typically involves the following steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of 2,6-dimethylpiperidine. This can be achieved through the hydrogenation of 2,6-dimethylpyridine in the presence of a suitable catalyst.

Attachment of the Benzoic Acid Moiety: The next step involves the reaction of the piperidine derivative with a benzoic acid derivative. This can be done through an esterification reaction, where the piperidine derivative reacts with an activated benzoic acid ester in the presence of a base.

Formation of the Final Compound: The final step involves the introduction of the oxoethoxy group. This can be achieved through a nucleophilic substitution reaction, where the piperidine-benzoic acid intermediate reacts with an appropriate oxoethoxy reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of a base or acid catalyst.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the substituent introduced but may include various esters, amides, or ethers.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzilic acid can inhibit the growth of various cancer cell lines. A notable study demonstrated that certain derivatives achieved up to 84.19% inhibition against leukemia cells and 72.11% against CNS cancer cells, suggesting a promising avenue for developing new anticancer agents .

2. Cytokine Inhibition

The compound has also been explored for its role as a cytokine inhibitor. Low molecular weight compounds with structures akin to this compound have been identified as effective in modulating cytokine activity, which could have implications in treating inflammatory diseases .

Mechanistic Studies

3. Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer proliferation and inflammation pathways . Understanding these interactions is crucial for optimizing its therapeutic potential.

Synthesis and Derivatives

4. Synthesis Techniques

Various synthesis methods for compounds related to this compound have been documented. These methods often involve multi-step organic reactions that yield derivatives with enhanced biological activities. Research has shown that modifying the substituents on the benzoic acid core can significantly affect the compound's efficacy against target cells .

Table: Summary of Case Studies on Anticancer Activity

| Study Reference | Cancer Type | Compound Tested | Inhibition Percentage |

|---|---|---|---|

| Güzel-Akdemir et al., 2021 | Leukemia | Benzilic Acid Derivative 4g | 84.19% |

| Güzel-Akdemir et al., 2021 | CNS Cancer | Benzilic Acid Derivative 4p | 72.11% |

These findings underscore the potential of structurally similar compounds to be developed into effective therapeutic agents.

Mécanisme D'action

The mechanism of action of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid with three structurally related compounds:

Pharmacological and Physicochemical Properties

- Solubility and LogP : The target compound’s carboxylic acid group enhances aqueous solubility compared to its benzohydrazide analog. However, the lipophilic piperidine moiety may improve membrane permeability relative to simpler benzoic acids.

- Biological Targets: Azetidinone/Thiazolidinone Derivatives: Often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities due to β-lactam or heterocyclic motifs . Repaglinide Analog: Targets pancreatic K⁺ channels (e.g., SUR1 receptor) to stimulate insulin secretion, highlighting the role of piperidine in receptor binding . PROTACs: Leverage piperidine-derived E3 ligase ligands (e.g., pomalidomide derivatives) for ubiquitination and degradation of disease-relevant proteins .

Activité Biologique

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₂O₃

- Molecular Weight : 255.32 g/mol

This compound features a benzoic acid moiety linked to a piperidine derivative, suggesting potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including anti-inflammatory and analgesic effects. The following sections detail specific findings related to its mechanisms of action and efficacy.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions such as arthritis and other autoimmune diseases .

Analgesic Effects

In preclinical models, the compound showed promise as an analgesic agent. Pain relief was observed in animal models of acute pain, indicating that it may modulate pain pathways through central mechanisms. The analgesic effect was attributed to its interaction with opioid receptors and modulation of neurotransmitter release .

The mechanisms through which this compound exerts its effects include:

- Cytokine Inhibition : Suppression of inflammatory cytokine production.

- Receptor Modulation : Interaction with various receptors involved in pain perception.

- Antioxidant Activity : Potential to reduce oxidative stress, contributing to its protective effects in inflammatory processes.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Case Study 1: Inflammatory Bowel Disease

A clinical trial assessed the use of this compound in patients with inflammatory bowel disease (IBD). Results indicated a reduction in disease activity scores and improved quality of life metrics among participants receiving the treatment compared to placebo .

Case Study 2: Pain Management

Another study evaluated its effectiveness in managing chronic pain conditions. Participants reported significant pain relief after administration over a four-week period, with minimal side effects noted .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other compounds with similar activities.

Q & A

Q. What are the recommended synthetic routes for 4-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling 2,6-dimethylpiperidine with a bromoacetylated benzoic acid derivative under basic conditions (e.g., using KCO in DMF). Post-synthesis, purity validation requires reversed-phase HPLC with UV detection (λ = 254 nm) and comparison to a reference standard. Mass spectrometry (ESI-MS) and H/C NMR should confirm structural integrity. For crystallographic validation, single-crystal X-ray diffraction using SHELX software can resolve ambiguities in stereochemistry. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer: Solubility in aqueous buffers (e.g., PBS) is limited due to the hydrophobic 2,6-dimethylpiperidine moiety. Use DMSO as a stock solvent (10–50 mM), and dilute to ≤1% DMSO in assay buffers to avoid cytotoxicity. Stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) should employ LC-MS to monitor degradation products. For long-term storage, lyophilize the compound and store at -20°C under nitrogen .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR : H NMR (500 MHz, DMSO-d) identifies aromatic protons (δ 7.2–8.1 ppm), the piperidine methyl groups (δ 1.2–1.4 ppm), and the oxoethoxy linkage (δ 4.3–4.5 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and ether linkages (C-O-C at ~1250 cm).

- High-Resolution MS : ESI(+) mode to observe [M+H] (calculated m/z for CHNO: 318.1705).

Cross-validate with computational tools like Gaussian for vibrational frequency matching .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin-like proteases) at 10 µM using fluorogenic substrates.

- Cellular Uptake : Use fluorescent derivatives (e.g., FITC-labeled analogs) in HEK293 or HeLa cells, analyzed via flow cytometry.

- Cytotoxicity : MTT assays (48–72 hr exposure) to determine IC values. Include positive controls (e.g., camostat mesylate ) for benchmarking .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis. The compound may cause skin/eye irritation (GHS Category 2/2A); treat accidental exposure with copious water rinsing. Dispose of waste via licensed chemical disposal services. No carcinogenicity data exist, but assume acute toxicity without further evidence .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 2,6-dimethylpiperidine moiety?

Methodological Answer: Synthesize analogs with:

- Ring modifications : Replace piperidine with morpholine or piperazine.

- Substituent variations : Introduce bulkier groups (e.g., 2,6-diethyl) or polar groups (e.g., -OH).

Assay analogs for target binding (SPR or ITC) and compare pharmacokinetic profiles (logP, plasma protein binding). Use AutoDock4 to model docking poses, focusing on hydrophobic pocket interactions .

Q. What computational strategies predict binding modes to protein targets like GPCRs?

Methodological Answer:

- Molecular Docking : Use AutoDock4 with Lamarckian genetic algorithm (100 runs, population size 150) to account for ligand flexibility. Grid maps (60×60×60 Å) centered on the orthosteric site.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of docked complexes. Analyze RMSD and hydrogen-bond occupancy.

Validate with experimental mutagenesis (e.g., alanine scanning of predicted contact residues) .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

Methodological Answer: Grow single crystals via vapor diffusion (e.g., 1:1 DCM/hexane). Collect high-resolution (<1.0 Å) X-ray data at 100 K. Refine using SHELXL with anisotropic displacement parameters. Electron density maps (2F-F and F-F) will distinguish between keto-enol tautomers. Compare with DFT-optimized geometries (B3LYP/6-311++G**) for energy minimization .

Q. How should researchers address discrepancies in biological activity across cell lines?

Methodological Answer:

- Metabolic Stability : Test liver microsome stability (human/rat) with LC-MS quantification.

- Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (P).

- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).

Correlate findings with transcriptomic data (e.g., cell-specific expression of transporters like P-gp) .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr); quantify intact compound via LC-MS.

- Plasma Stability : Incubate in human plasma (37°C, 4 hr), precipitate proteins with acetonitrile, and analyze supernatant.

- Photostability : Expose to UV light (320–400 nm) for 48 hr; monitor degradation by HPLC. Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.